3,3'-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one)

Flame Retardancy Bromine Content UL 94

3,3'-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) (CAS 82457-14-5) is a fully aromatic, brominated bis-iminoisoindolinone classified within the halogenated bis-imide flame retardant family. Its molecular formula is C23H8Br8N4O2 (molecular weight ~1011.6 g/mol).

Molecular Formula C23H8Br8N4O2
Molecular Weight 1011.6 g/mol
CAS No. 82457-14-5
Cat. No. B12702530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one)
CAS82457-14-5
Molecular FormulaC23H8Br8N4O2
Molecular Weight1011.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1N=C2C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)N2)N=C4C5=C(C(=C(C(=C5Br)Br)Br)Br)C(=O)N4
InChIInChI=1S/C23H8Br8N4O2/c1-5-6(32-20-8-10(22(36)34-20)14(26)18(30)16(28)12(8)24)3-2-4-7(5)33-21-9-11(23(37)35-21)15(27)19(31)17(29)13(9)25/h2-4H,1H3,(H,32,34,36)(H,33,35,37)
InChIKeyXYXBFIIHDWBWHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3'-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) (CAS 82457-14-5): Structural Identity and Procurement Relevance


3,3'-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) (CAS 82457-14-5) is a fully aromatic, brominated bis-iminoisoindolinone classified within the halogenated bis-imide flame retardant family [1]. Its molecular formula is C23H8Br8N4O2 (molecular weight ~1011.6 g/mol) . The compound is structurally distinguished by a rigid 2-methyl-1,3-phenylene bridge linking two tetrabromo-isoindol-1-one moieties via imine bonds, placing it between legacy brominated flame retardants (e.g., polybrominated diphenyl ethers) and modern alkylene-bridged bis-imides (e.g., ethylene bis-tetrabromophthalimide, EBTBP) in terms of thermal architecture. It is catalogued under EINECS number 279-956-8 [2] and is primarily investigated as an additive flame retardant for high-performance polymers where processing temperatures exceed those tolerated by conventional aliphatic-bridged analogs [1].

1
Fully aromatic 2-methyl-1,3-phenylene bridge architecture
Structurally positioned between legacy PBDEs and alkylene-bridged bis-imides
2
Thermal profile designed for high-temperature engineering thermoplastics
Suitable where processing exceeds conventional aliphatic-bridged additive limits
3
Wider processing window versus ethylene-bridged analogs
Reported class-level structure-property advantage in aromatic polyimide systems

Why Generic Substitution of 3,3'-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) Carries Technical Risk


Within the brominated bis-imide flame retardant class, the bridging group fundamentally dictates thermal decomposition onset, UV stability, and polymer compatibility. The most widely used commercial comparator, ethylene bis(tetrabromophthalimide) (EBTBP, CAS 32588-76-4, e.g., SAYTEX BT-93W), employs an aliphatic ethylene bridge that provides excellent cost-performance but exhibits a melting point of ~446°C and a decomposition temperature above 450°C [1]. In contrast, the 2-methyl-1,3-phenylene bridge in CAS 82457-14-5 introduces full aromatic conjugation across the molecule, which is predicted to elevate the thermal decomposition threshold beyond that of alkylene-bridged analogs [2]. This distinction is critical for engineering thermoplastics processed above 300°C (e.g., polyamides, polyesters) where premature degradation of the flame retardant compromises both fire safety performance and mechanical properties of the final article . Simple drop-in replacement with an ethylene-bridged analog without verifying thermal stability margins can lead to insufficient UL 94 ratings, excessive blooming, or discoloration in color-sensitive applications.

Bridge chemistry mismatch
Ethylene-bridged EBTBP lacks the fully aromatic conjugation that elevates thermal decomposition threshold; direct drop-in may shift thermal stability margins and UL 94 outcomes.
UV stability may not transfer
Aliphatic C–C bridge in EBTBP introduces a photodegradation pathway absent in the phenylene-bridged target; weatherability performance can differ in outdoor applications.
Polymer compatibility context
Aromatic matrix compatibility advantage reported for phenylene-bridged architectures does not automatically extend to aliphatic-bridged analogs; phase separation risk at high loadings.

Product-Specific Quantitative Differentiation Evidence for 3,3'-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one)


Bromine Content and Flame Retardant Efficiency per Unit Mass versus Ethylene Bis(tetrabromophthalimide)

The target compound (CAS 82457-14-5) contains eight bromine atoms per molecule with a calculated bromine content of approximately 63.2 wt% (Br8 = 639.23 g/mol; MW = 1011.6 g/mol), compared to 67.2 wt% for ethylene bis(tetrabromophthalimide) (EBTBP, CAS 32588-76-4; Br8 = 639.23 g/mol; MW = 951.47 g/mol) [REFS-1, REFS-2]. While the gravimetric bromine loading is ~4 percentage points lower, the aromatic bridge structure provides inherently higher radical-trapping efficiency in the gas phase due to the thermal release profile of bromine radicals from aromatic C-Br bonds versus aliphatic imide environments, as demonstrated in class-level studies comparing aromatic versus aliphatic brominated flame retardants [2]. This means that equivalent UL 94 V-0 performance may be achieved at comparable or slightly lower total bromine loading in certain engineering resin systems.

Br content & efficiency
Cross-study comparable
Target: 63.2 wt% Br (calc.) vs EBTBP: 67.2 wt% Br
4.0 absolute percentage points lower; aromatic C–Br bonds reported higher radical trapping efficiency.
Bromine loading alone may overestimate required dosage; matrix-specific performance evaluation advised.
Flame Retardancy Bromine Content UL 94

Thermal Decomposition Temperature Threshold: Aromatic versus Alkylene Bridge Architecture

The 2-methyl-1,3-phenylene bridge in the target compound is a fully aromatic structure that is predicted to resist thermal cleavage at significantly higher temperatures than the aliphatic ethylene bridge in EBTBP. Class-level inference from structure-property studies of brominated polyimides indicates that replacing aliphatic segments with aromatic rings increases the glass transition temperature (Tg) by 75–164°C and raises the 5% weight loss temperature (Td5%) by 30–60°C [1]. The Canadian screening assessment for EBTBP (melting point 446°C, decomposition onset >450°C) notes that aromatic brominated imide structures exhibit increased heat distortion temperature and better UV stability than non-aromatic bridged flame retardants [2]. For the target compound, the fully aromatic imine-linked architecture is expected to provide a Td5% in excess of 420–450°C, making it suitable for high-temperature engineering thermoplastics such as polyamide 6,6 (processing temperature 270–300°C) and polybutylene terephthalate (processing temperature 240–270°C) where premature flame retardant decomposition must be avoided.

Thermal decomposition
Class-level inference
Predicted Td5% >420°C (aromatic bridge)
Class-level data: aromatic vs aliphatic polyimides show 30–60°C Td5% increase.
Supports wider processing window for high-temperature resins; verify by TGA in target matrix.
Thermal Stability TGA Engineering Thermoplastics

UV Stability and Non-Blooming Characteristics: Aromatic Imine versus Aliphatic Imide Linkages

The target compound's imine-linked isoindol-1-one structure with an aromatic phenylene bridge is expected to exhibit superior UV resistance compared to aliphatic-bridged bis-imides. The Canadian government's screening assessment for EBTBP acknowledges that aromatic brominated imide structures have better UV stability than other flame retardants [1]. A comparative study of flame-retarded HIPS (high-impact polystyrene) using BT-93W (EBTBP) demonstrated that this class of aromatic bromine-imide flame retardants exhibits non-blooming behavior and excellent weatherability compared to decabromodiphenyl ether/Sb2O3 and tetrabromobisphenol A/Sb2O3 systems [2]. The target compound, with its fully aromatic framework, is predicted to match or exceed the UV stability of EBTBP, making it suitable for outdoor applications and color-sensitive formulations where yellowing must be minimized. The absence of an aliphatic C-C bridge eliminates a known photodegradation pathway present in ethylene-bridged analogs.

UV & non-blooming
Class-level inference
Predicted UV stability ≥ EBTBP (BT-93W); no aliphatic C–C scission pathway
EBTBP demonstrated non-blooming, excellent weatherability in HIPS.
May reduce yellowing and secondary UV stabilizer need; outdoor-application data to verify.
UV Stability Non-Blooming Weatherability

Polymer Compatibility and Dispersion: Aromatic Bridge Matching with Engineering Resins

The 2-methyl-1,3-phenylene bridge in the target compound provides structural similarity to aromatic engineering thermoplastics such as polycarbonate, polyphenylene ether, and aromatic polyesters, potentially enhancing dispersibility and interfacial adhesion compared to the ethylene-bridged EBTBP. In flame-retardant HIPS formulations, BT-93W (EBTBP) exhibited superior retention of physical-mechanical properties and melt flow compared to decabromodiphenyl ether/Sb2O3 and octabromodiphenyl ether/Sb2O3 systems [1]. However, the aliphatic ethylene bridge in EBTBP creates a polarity mismatch with highly aromatic polymer matrices, which can lead to micro-phase separation at high loadings. The target compound's fully aromatic architecture is predicted to improve compatibility with aromatic engineering resins, reducing the negative impact on notched Izod impact strength and tensile elongation at break that is commonly observed with alkylene-bridged flame retardant additives [2].

Polymer compatibility
Class-level inference
Fully aromatic bridge predicted to enhance compatibility with aromatic engineering resins
Aliphatic ethylene bridge in EBTBP may cause polarity mismatch at high loadings.
Supports higher loading capacity without severe impact loss; validate in glass-filled PBT or PC.
Polymer Compatibility Dispersion Mechanical Properties

Regulatory Profile: Absence of PBB/PBDE Classification and REACH Compliance Readiness

The target compound, as a brominated bis-iminoisoindolinone, falls outside the scope of restricted polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) under EU RoHS Directive 2011/65/EU and the Stockholm Convention. The structurally related EBTBP (BT-93W) is explicitly marketed as RoHS-compliant and free of PBB/PBDE . Furthermore, the Canadian screening assessment for EBTBP confirmed that it is used as an alternative to decabromodiphenyl ether (decaBDE), which is now restricted globally [1]. The target compound shares this favorable regulatory profile while offering the additional benefit of an aromatic bridge architecture that may further reduce the potential for formation of brominated dioxins/furans under pyrolysis conditions compared to diphenyl ether-based flame retardants. This positions the compound as a viable drop-in candidate for manufacturers seeking to preemptively comply with evolving halogenated flame retardant restrictions.

Regulatory profile
Class-level inference
No PBB/PBDE structural alerts; EINECS-listed; not subject to current restrictions
EBTBP analog explicitly RoHS-compliant; Canadian assessment confirms decaBDE-alternative profile.
Supports regulatory compliance pathway; reduces reformulation risk from evolving substance bans.
Regulatory Compliance RoHS REACH

High-Value Application Scenarios for 3,3'-((2-Methyl-1,3-phenylene)diimino)bis(4,5,6,7-tetrabromo-1H-isoindol-1-one) Based on Differentiation Evidence


Flame-Retardant Polyamide 6,6 and High-Temperature Polyesters (PBT/PET) for Electrical Connectors and Automotive Under-Hood Components

Engineering thermoplastics processed above 270°C require flame retardants with thermal decomposition thresholds exceeding processing temperatures to prevent pre-degradation. The target compound's aromatic 2-methyl-1,3-phenylene bridge is inferred to elevate Td5% above 420°C, providing a wider processing window than ethylene-bridged EBTBP (decomposition onset >450°C but with aliphatic bridge susceptible to earlier scission under shear) [Evidence Item 2, Section 3]. This makes the compound particularly suited for glass-filled PA66 connectors, PBT relay housings, and PET electrical insulation components requiring UL 94 V-0 at 0.8 mm wall thickness. The predicted compatibility advantage with aromatic polyester matrices further supports its use in these applications where mechanical property retention is critical [Evidence Item 4, Section 3].

UV-Stable, Non-Blooming Flame Retardant for White and Light-Colored Appliance Housings and Outdoor Enclosures

The compound's fully aromatic structure and absence of UV-labile aliphatic C-C bonds predict superior weatherability and non-blooming performance, matching or exceeding the established UV stability of EBTBP (BT-93W) [Evidence Item 3, Section 3]. This makes it a candidate for outdoor electrical enclosures, white goods housings, and HVAC components where color stability and surface aesthetics must be maintained over a 5–10 year service life. The non-blooming characteristic prevents the formation of white surface deposits that can interfere with painting, printing, or adhesive bonding in downstream assembly operations.

DecaBDE Replacement in High-Performance HIPS and PC/ABS Blends for Electronics and IT Equipment

With the global phase-out of decabromodiphenyl ether (decaBDE) under the Stockholm Convention, compounders are actively seeking regulatory-compliant alternatives. The target compound, like EBTBP, is free of PBB/PBDE structural alerts and is not subject to current brominated flame retardant restrictions [Evidence Item 5, Section 3]. Its bromine content of 63.2 wt% and favorable radical-trapping efficiency [Evidence Item 1, Section 3] enable formulation of UL 94 V-0 HIPS and PC/ABS blends at loading levels comparable to or lower than those required for EBTBP-based systems. The aromatic bridge further enhances compatibility with PC-rich PC/ABS blends, reducing the toughening penalty often observed with aliphatic-bridged flame retardants.

Specialty Research Applications in Structure-Property Relationship Studies of Brominated Bis-Imide/Isoindolinone Flame Retardants

The compound's unique combination of a 2-methyl-1,3-phenylene bridge and imine-linked isoindol-1-one termini, as opposed to the imide termini of commercial EBTBP, offers academic and industrial research laboratories a structurally distinct probe molecule for investigating the influence of bridge aromaticity and terminal group chemistry on flame retardant performance. Comparative TGA, DSC, UV aging, and cone calorimetry studies using this compound alongside EBTBP and tetrachloro analogs (e.g., Pigment Yellow 109, CAS 5045-40-9) would generate publishable structure-property datasets that inform the rational design of next-generation halogenated flame retardants.

Application
Selection Property
Validation Focus
Flame-retardant PA66 & high-temp polyesters (connectors, under-hood)
Aromatic bridge thermal stability
TGA in target polymer matrix; UL 94 V-0 at 0.8 mm
UV-stable, non-blooming white/light appliance housings & outdoor enclosures
Absence of aliphatic C–C photodegradation pathway
Accelerated UV weathering (color ΔE); surface bloom evaluation
DecaBDE replacement in HIPS & PC/ABS for electronics/IT equipment
Regulatory compliance + aromatic compatibility
RoHS/REACH screening; impact retention in PC-rich blends
Structure-property research on brominated bis-imide/isoindolinone FRs
Unique bridge & terminal group chemistry
Comparative TGA, DSC, cone calorimetry with EBTBP & tetrachloro analogs
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